Domatinostat

Description

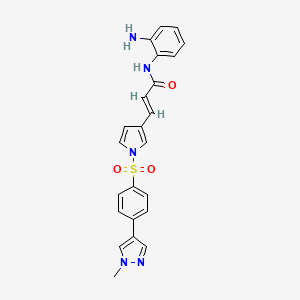

Domatinostat is an orally bioavailable benzamide and inhibitor of human class I histone deacetylases (HDACs) isoenzymes 1, 2 and 3, with potential antineoplastic activity. This compound selectively binds to and inhibits class I HDACs leading to an accumulation of highly acetylated histones. This may result in an induction of chromatin remodeling, the selective transcription of tumor suppressor genes, and the tumor suppressor protein-mediated inhibition of tumor cell division and eventually the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells. HDACs, upregulated in many tumor types, are a class of enzymes that deacetylate chromatin histone proteins.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

inhibitor of human class I histone deacetylases

Properties

IUPAC Name |

(E)-N-(2-aminophenyl)-3-[1-[4-(1-methylpyrazol-4-yl)phenyl]sulfonylpyrrol-3-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-27-16-19(14-25-27)18-7-9-20(10-8-18)32(30,31)28-13-12-17(15-28)6-11-23(29)26-22-5-3-2-4-21(22)24/h2-16H,24H2,1H3,(H,26,29)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXXYMVLYKJITB-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)C=CC(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=CC=C(C=C2)S(=O)(=O)N3C=CC(=C3)/C=C/C(=O)NC4=CC=CC=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910462-43-0 | |

| Record name | 4SC-202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910462430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4SC-202 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (E)-N-(2-aminophenyl)-3-(1-((4-(1-methyl-1H-pyrazol-4-yl)phenyl) sulfonyl)-1H-pyrrol-3-yl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOMATINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/264ARM7UXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Domatinostat's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Domatinostat (4SC-202) is an orally bioavailable, class I selective histone deacetylase (HDAC) inhibitor with a multifaceted mechanism of action that extends beyond chromatin remodeling.[1] By primarily targeting HDACs 1, 2, and 3, this compound induces histone hyperacetylation, leading to the transcriptional activation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[1][2] Furthermore, emerging evidence highlights its role in modulating the tumor microenvironment, enhancing anti-tumor immunity, and selectively targeting cancer stem cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anti-cancer activity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism: Class I HDAC Inhibition

This compound is a benzamide-based inhibitor that selectively targets class I histone deacetylases, which are often upregulated in various tumor types.[1] Its inhibitory action leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle regulation and apoptosis.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound against class I HDACs has been quantified in various studies.

| Target | IC50 Value | Cell Line/System | Reference |

| HDAC1 | 1.20 µM | [2] | |

| HDAC2 | 1.12 µM | [2] | |

| HDAC3 | 0.57 µM | [2] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound against class I HDAC enzymes.

In cellular assays, this compound induces hyperacetylation of histone H3 in HeLa cells with an EC50 of 1.1 µM.[2]

Key Signaling Pathways and Cellular Effects

This compound's anti-neoplastic activity is a result of its influence on multiple interconnected signaling pathways and cellular processes.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through both p53-dependent and -independent mechanisms. A key event is the upregulation of the pro-apoptotic protein BAX.[3] It is suggested that this compound-induced histone hyperacetylation at the BAX gene promoter facilitates its transcription, even in the absence of functional p53.[3]

Cell Cycle Arrest

A hallmark of this compound's activity is the induction of a G2/M phase cell cycle arrest.[2] Studies in cutaneous T-cell lymphoma (CTCL) cells have shown that this arrest occurs even at concentrations that cause minimal changes in histone acetylation, suggesting additional mechanisms may be at play.[4][5] One such proposed mechanism is the direct inhibition of microtubule formation, which disrupts mitotic spindle assembly.[4][5]

Immunomodulation of the Tumor Microenvironment

This compound significantly impacts the tumor immune microenvironment (TIME), rendering "cold" tumors "hot" and more susceptible to immunotherapy.[6][7] This is achieved by upregulating the expression of genes involved in antigen presentation, such as MHC class I and II molecules and components of the antigen processing machinery (APM).[6][8] This enhanced antigen presentation facilitates tumor recognition by the immune system and promotes the infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[6][7] This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[9][10]

Targeting Cancer Stem Cells

This compound has demonstrated preferential cytotoxicity against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and therapeutic resistance.[3][11] In pancreatic cancer models, this compound was shown to target the CSC compartment by modulating the expression and function of the transcription factor FOXM1.[12][13] By downregulating FOXM1, this compound induces oxidative stress in CSCs, leading to their elimination and sensitizing the tumor to conventional chemotherapy.[12][13][14] It also reduces the expression of other stemness markers like SOX2 and CD133.[15][16]

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound.

HDAC Activity Assay (Fluorometric)

This assay measures the ability of this compound to inhibit HDAC enzyme activity.

-

Reagent Preparation : Prepare HDAC assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a developer solution containing a protease (e.g., trypsin), and a stop solution.[17][18]

-

Reaction Setup : In a 96-well plate, add the assay buffer, purified HDAC enzyme (or nuclear extract), and varying concentrations of this compound or a vehicle control.[19]

-

Initiation : Add the HDAC substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).[18]

-

Development : Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.[17][19]

-

Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).[19]

-

Analysis : Calculate the percent inhibition of HDAC activity by this compound compared to the vehicle control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genomic regions where histone acetylation is altered by this compound treatment.

-

Cell Treatment and Cross-linking : Treat cancer cells with this compound or vehicle. Cross-link proteins to DNA using formaldehyde.[20]

-

Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation : Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K27). Use magnetic beads to pull down the antibody-chromatin complexes.[21]

-

Washing and Elution : Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification : Reverse the formaldehyde cross-links and purify the immunoprecipitated DNA.[20]

-

Library Preparation and Sequencing : Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis : Align the sequencing reads to a reference genome and identify regions with enriched histone acetylation in this compound-treated cells compared to controls.

Western Blot for Protein Acetylation

This method is used to detect the overall increase in histone and non-histone protein acetylation following this compound treatment.

-

Cell Lysis : Treat cells with this compound and lyse them in RIPA buffer containing protease and HDAC inhibitors.[22]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22][23]

-

Blocking : Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with a primary antibody that recognizes acetylated lysine residues (pan-acetyl-lysine antibody) or a specific acetylated protein. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[24]

Conclusion

This compound is a promising anti-cancer agent with a complex and potent mechanism of action. Its ability to induce epigenetic reprogramming, trigger apoptosis and cell cycle arrest, enhance anti-tumor immunity, and target cancer stem cells underscores its potential as both a monotherapy and a combination partner in various cancer types. The experimental approaches detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel HDAC inhibitors in the drug development pipeline.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4SC’s this compound (4SC-202) begins Phase II gastrointestinal cancer clinical trial - 4SC AG [4sc.com]

- 10. Phase II trial of this compound (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Analysis of Dual Class I Histone Deacetylase and Lysine Demethylase Inhibitor this compound (4SC-202) on Growth and Cellular and Genomic Landscape of Atypical Teratoid/Rhabdoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 19. abcam.com [abcam.com]

- 20. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

Domatinostat and LSD1 Dual Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domatinostat (4SC-202) is a novel, orally bioavailable small molecule that uniquely functions as a dual inhibitor of Class I histone deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1). Aberrant activity of these epigenetic modifiers is a hallmark of numerous cancers, contributing to oncogenesis through the silencing of tumor suppressor genes and the promotion of pro-proliferative gene expression programs. By simultaneously targeting two critical nodes of epigenetic regulation, this compound presents a compelling therapeutic strategy to remodel the chromatin landscape, reactivate silenced genes, and induce anti-tumor effects. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, relevant experimental protocols, and the signaling pathways underpinning its dual inhibitory function.

Introduction to Epigenetic Targets: HDACs and LSD1

Epigenetic modifications, such as histone acetylation and methylation, are crucial for regulating gene expression without altering the underlying DNA sequence. The dysregulation of the enzymes that "write" and "erase" these marks is frequently implicated in cancer.

-

Histone Deacetylases (HDACs): HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails.[1][2] This action leads to a more condensed chromatin structure (heterochromatin), restricting the access of transcription factors and resulting in transcriptional repression.[1] Class I HDACs (HDAC1, 2, and 3) are primarily located in the nucleus and are often overexpressed in various tumor types.[1][2] Their inhibition can lead to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.[1]

-

Lysine-Specific Demethylase 1 (LSD1): Discovered in 2004, LSD1 (also known as KDM1A) was the first identified histone demethylase.[3][4] It is a flavin adenine dinucleotide (FAD)-dependent enzyme that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][5][6] The demethylation of H3K4, an active transcription mark, leads to gene repression. Conversely, the removal of the repressive H3K9 methylation mark can lead to gene activation.[4] LSD1 is overexpressed in a wide range of cancers, including breast, prostate, and lung cancer, as well as acute myeloid leukemia (AML), making it a significant therapeutic target.[3][6]

The dual inhibition of both Class I HDACs and LSD1 by this compound offers a multi-pronged approach to reprogramming the cancer epigenome, potentially leading to synergistic anti-tumor activity.

Mechanism of Action: The Dual Inhibition Pathway

This compound exerts its anti-neoplastic effects by concurrently inhibiting two distinct families of epigenetic enzymes.

-

Inhibition of Class I HDACs: As a benzamide inhibitor, this compound selectively binds to the active site of HDACs 1, 2, and 3.[1] This blockade prevents the removal of acetyl groups from histones, leading to an accumulation of acetylated histones. The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. This results in a more open chromatin configuration (euchromatin), facilitating the transcription of previously silenced tumor suppressor genes, which can in turn inhibit cell division and induce apoptosis.[1]

-

Inhibition of LSD1: this compound also displays inhibitory activity against LSD1.[7] By inhibiting LSD1, this compound prevents the demethylation of H3K4me1/2. The maintenance of this active chromatin mark at gene promoters contributes to the transcriptional activation of tumor-suppressing pathways. The interplay between histone acetylation and methylation is complex, and the combined effect of HDAC and LSD1 inhibition can lead to a more robust and sustained anti-tumor gene expression profile.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro assays.

Table 1: Enzymatic Inhibition (IC₅₀)

| Target Enzyme | IC₅₀ Value (μM) |

| HDAC1 | 1.20 |

| HDAC2 | 1.12 |

| HDAC3 | 0.57 |

| HDAC5 | 11.3 |

| HDAC11 | 9.7 |

Data sourced from Selleck Chemicals.[7]

Table 2: In Vitro Cellular Activity

| Assay Type | Cell Line(s) | Value (μM) |

| Anti-proliferative (Mean IC₅₀) | Human Cancer Cell Lines (Panel) | 0.7 |

| Histone H3 Hyperacetylation (EC₅₀) | HeLa | 1.1 |

| Cell Viability (IC₅₀, 72h) | Colorectal Cancer (CRC) lines (HT-29, etc.) | 0.1 - 10 |

| Cell Viability (IC₅₀, 72h) | CRL-8294 | 0.26 |

Data sourced from Selleck Chemicals.[7]

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are standard protocols for assays used to characterize this compound's activity.

Cell Viability / Anti-proliferative Assay (MTT-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells (e.g., HT-29 colorectal cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 10 µM) in complete cell culture medium.[7] Replace the medium in the wells with the this compound-containing medium. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot for Histone Modifications

This protocol is used to detect changes in the levels of acetylated and methylated histones.

-

Cell Lysis: Treat cells with this compound for a desired time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 15% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against specific histone marks (e.g., anti-acetyl-Histone H3, anti-H3K4me2) and a loading control (e.g., anti-total Histone H3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

-

Cell Treatment & Harvest: Treat cells with this compound (e.g., 1 µM) or vehicle for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Studies show this compound induces a G2/M cell cycle arrest.[7][8]

Cellular Effects and Therapeutic Rationale

The dual inhibition of HDACs and LSD1 by this compound translates into significant anti-cancer activity through multiple mechanisms.

-

Cell Cycle Arrest and Apoptosis: this compound has been shown to induce a G2/M phase cell cycle arrest.[7] This is potentially linked to interference with mitotic spindle formation, as some studies suggest it may also act as a microtubule-destabilizing agent.[8] Following cell cycle arrest, this compound induces apoptosis (programmed cell death), preferentially in cancer cells and specifically in glioma stem cells.[9] This apoptotic induction can be mediated through both p53-dependent and -independent activation of BAX expression.[9]

-

Targeting Cancer Stem Cells (CSCs): A growing body of evidence indicates that this compound can preferentially target cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[10][11][12] By reducing the expression of stemness markers like SOX2 and FOXM1, this compound may eliminate the root of tumor recurrence.[12][13]

-

Immunomodulation: Beyond its direct cytotoxic effects, this compound reshapes the tumor microenvironment (TME) to be more permissive to an anti-tumor immune response.[14] It can increase the expression of MHC class I molecules on tumor cells, making them more visible to cytotoxic T lymphocytes (CTLs).[2] This immunogenic effect provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies.[14][15] Clinical trials are actively exploring these combinations.[14][16]

Summary of Clinical Investigations

This compound has been evaluated in several clinical trials for both hematological and solid tumors.

-

Phase I (Hematological Malignancies): A Phase I study in patients with advanced hematological malignancies established the safety and tolerability of this compound. The recommended Phase II dose was determined to be 200 mg twice daily. The study showed signs of anti-tumor activity, including one complete response and one partial response.[17]

-

Phase Ib/II (Solid Tumors): this compound is being actively investigated in combination with immune checkpoint inhibitors. A Phase II trial evaluated this compound with avelumab (an anti-PD-L1 antibody) in patients with advanced mismatch repair proficient (MMRp) esophagogastric and colorectal adenocarcinoma.[16] The combination showed a promising response rate and acceptable safety profile in the esophagogastric cancer cohort, meeting the criteria to expand the trial.[16] Another study is evaluating its combination with pembrolizumab in advanced melanoma.[14]

Conclusion

This compound represents a sophisticated approach to cancer therapy by simultaneously targeting two key epigenetic regulators: Class I HDACs and LSD1. Its dual mechanism of action leads to a comprehensive reprogramming of the cancer cell's epigenome, resulting in cell cycle arrest, apoptosis, and a reduction in cancer stem cell populations. Furthermore, its ability to modulate the tumor microenvironment and increase tumor immunogenicity makes it an ideal candidate for combination therapies with immunotherapy. The quantitative data from preclinical studies and promising signals from early clinical trials underscore the potential of this compound as a valuable component in the future landscape of oncology treatment. Further research will continue to elucidate its full therapeutic utility across various cancer types.

References

- 1. Facebook [cancer.gov]

- 2. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment [frontiersin.org]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 6. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of Dual Class I Histone Deacetylase and Lysine Demethylase Inhibitor this compound (4SC-202) on Growth and Cellular and Genomic Landscape of Atypical Teratoid/Rhabdoid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Dual Class I Histone Deacetylase and Lysine Demethylase Inhibitor this compound (4SC-202) on Growth and Cellular and Genomic Landscape of Atypical Teratoid/Rhabdoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4SC’s this compound (4SC-202) begins Phase II gastrointestinal cancer clinical trial - 4SC AG [4sc.com]

- 15. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phase II trial of this compound (4SC-202) in combination with avelumab in patients with previously treated advanced mismatch repair proficient oesophagogastric and colorectal adenocarcinoma: EMERGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I study of this compound (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Domatinostat's Impact on Histone H3 and H4 Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domatinostat (4SC-202) is a potent and selective, orally available small molecule inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound disrupts the removal of acetyl groups from histone proteins, leading to a state of hyperacetylation. This alteration in the epigenetic landscape results in chromatin relaxation and subsequent changes in gene expression, which can induce cell cycle arrest, apoptosis, and modulate the tumor microenvironment.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on histone H3 and H4 acetylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action: Inducing Histone Hyperacetylation

This compound's primary mechanism of action is the inhibition of class I HDAC enzymes, which are crucial for the deacetylation of lysine residues on the N-terminal tails of histone proteins. The inhibition of HDAC1, HDAC2, and HDAC3 by this compound leads to an accumulation of acetyl groups on histones H3 and H4, a state known as hyperacetylation.[1] This increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, which allows transcription factors and other regulatory proteins to access DNA, leading to the activation of previously silenced genes.[3] this compound has also been shown to have inhibitory activity against the lysine-specific demethylase 1 (LSD1), which contributes to its anti-cancer effects.[2][4]

Signaling Pathway of this compound Action

Caption: A diagram illustrating this compound's inhibition of Class I HDACs and LSD1, leading to histone hyperacetylation and downstream cellular effects.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the inhibitory activity of this compound and its effect on histone acetylation.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Cell Line/System | Reference |

| HDAC1 | 1.20 µM | Enzyme Assay | [1] |

| HDAC2 | 1.12 µM | Enzyme Assay | [1] |

| HDAC3 | 0.57 µM | Enzyme Assay | [1] |

Table 2: Effect of this compound on Histone H3 Acetylation

| Metric | Value | Cell Line | Conditions | Reference |

| EC50 (H3 Hyperacetylation) | 1.1 µM | HeLa | Not Specified | [1] |

| H3K9ac Induction | Dose-dependent increase | CTCL cells | 3, 10, or 30 μM | [5] |

| H3K4me2 Induction | Dose-dependent increase | CTCL cells | 3, 10, or 30 μM | [5] |

Note: Specific fold-change data for H3K9ac and H3K4me2 induction were not available in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on histone acetylation. These protocols are synthesized from general best practices and information gleaned from related studies.

Cell Culture and this compound Treatment

Objective: To prepare cancer cell lines for treatment with this compound.

Materials:

-

Cancer cell lines (e.g., HeLa, Merkel cell carcinoma lines, Cutaneous T-cell lymphoma lines)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (4SC-202) stock solution (e.g., 10 mM in DMSO)

-

DMSO (vehicle control)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in the appropriate medium in a humidified incubator.

-

Seed cells into new flasks or plates at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere and resume growth for 24 hours.

-

Prepare working solutions of this compound in cell culture medium at the desired concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Western Blot Analysis of Histone Acetylation

Objective: To qualitatively and semi-quantitatively assess the global changes in histone H3 and H4 acetylation following this compound treatment.

Materials:

-

Treated and control cells

-

Histone extraction buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-total Histone H4, anti-beta-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Harvest cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).

-

Quantify protein concentration using a protein assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated H3 and H4, as well as antibodies for total H3 and H4 as loading controls.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.

Experimental Workflow for Western Blot Analysis

Caption: A flowchart outlining the key steps in performing a Western blot to analyze histone acetylation levels.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the enrichment of specific histone acetylation marks (e.g., H3K9ac, H3K27ac) at specific gene promoters following this compound treatment.

Materials:

-

Treated and control cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease

-

Antibodies specific for acetylated histone marks (e.g., anti-H3K9ac, anti-H3K27ac)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR machine and reagents

-

Primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Fragment the chromatin by sonication or enzymatic digestion to an average size of 200-1000 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with specific antibodies against acetylated histone marks overnight at 4°C.

-

Capture the antibody-histone-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating with proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using qPCR with primers designed for target gene promoters.

Signaling Pathways and Cellular Consequences

The hyperacetylation of histones H3 and H4 induced by this compound has profound effects on cellular processes. By altering the accessibility of chromatin, this compound modulates the expression of genes involved in:

-

Cell Cycle Control: Upregulation of cell cycle inhibitors (e.g., p21) can lead to G2/M phase cell cycle arrest.[2]

-

Apoptosis: Increased expression of pro-apoptotic genes (e.g., BAX) can trigger programmed cell death.[6]

-

Immunomodulation: Enhanced expression of Major Histocompatibility Complex (MHC) class I and II molecules, as well as antigen processing machinery (APM) components, can increase the immunogenicity of tumor cells.[2][7] This can lead to improved recognition and elimination of cancer cells by the immune system.

Downstream Cellular Effects of this compound-Induced Acetylation

Caption: A diagram showing how this compound-induced histone hyperacetylation affects the expression of key genes, leading to various anti-cancer cellular outcomes.

Conclusion

This compound is a promising class I HDAC inhibitor that exerts its anti-neoplastic effects through the epigenetic mechanism of histone hyperacetylation. Its ability to increase acetylation on histones H3 and H4 leads to significant changes in gene expression, resulting in cell cycle arrest, apoptosis, and enhanced tumor immunogenicity. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced effects of this compound on histone modifications and its potential as a therapeutic agent in various cancers. Further research employing techniques like mass spectrometry and ChIP-seq will be crucial to fully elucidate the specific histone lysine residues targeted by this compound and their functional consequences.

References

- 1. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nano-electrospray tandem mass spectrometric analysis of the acetylation state of histones H3 and H4 in stationary phase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of this compound (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeted proteomics for quantification of histone acetylation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Domatinostat's Mechanism of G2/M Cell Cycle Arrest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Domatinostat (formerly 4SC-202) is a potent, orally bioavailable small molecule inhibitor that selectively targets class I histone deacetylases (HDACs) 1, 2, and 3, and also shows inhibitory activity against Lysine-specific demethylase 1 (LSD1). Its primary anti-neoplastic activity stems from its ability to induce profound cell cycle arrest at the G2/M transition, ultimately leading to apoptosis in a wide range of cancer cells. This guide provides a detailed examination of the molecular mechanisms underpinning this compound-induced G2/M arrest, supported by quantitative data, experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action: Class I HDAC Inhibition

This compound's fundamental mechanism involves the selective inhibition of class I HDAC enzymes, which are frequently overexpressed in malignant cells. HDACs catalyze the removal of acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression of key genes, including tumor suppressors.

By inhibiting HDACs 1, 2, and 3, this compound causes an accumulation of acetylated histones (hyperacetylation), which remodels chromatin to a more relaxed state. This "open" chromatin structure allows for the transcriptional activation of previously silenced tumor suppressor genes that regulate critical cellular processes such as cell cycle progression and apoptosis.

Table 1: this compound Inhibitory Activity

| Target | IC50 Value | Citation |

| HDAC1 | 1.20 µM | |

| HDAC2 | 1.12 µM | |

| HDAC3 | 0.57 µM |

Table 2: Anti-proliferative Activity of this compound in Select Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Citation |

| CRL-2105 | Cutaneous T-cell Lymphoma | 170 nM (72h) | |

| MyLa | Cutaneous T-cell Lymphoma | 190 nM (72h) | |

| Human Cancer Cell Lines (Mean) | Various | 0.7 µM |

The Dual-Pronged Induction of G2/M Arrest

This compound employs at least two distinct but complementary mechanisms to arrest cancer cells in the G2/M phase of the cell cycle: direct interference with mitotic machinery and modulation of key cell cycle regulatory proteins.

Direct Interference with Mitotic Spindle Formation

A significant body of evidence demonstrates that this compound acts as a "spindle poison," directly impairing the formation and function of the mitotic spindle required for chromosome segregation. This effect is independent of its transcriptional regulatory role and is a key contributor to the G2/M arrest.

-

Mechanism : this compound directly inhibits the polymerization of tubulin into microtubules.

-

Phenotype : Cells treated with this compound exhibit severe mitotic defects, including collapsed spindle apparatus and the formation of multiple nucleation centers. This prevents proper chromosome alignment at the metaphase plate, triggering the spindle assembly checkpoint and halting progression into anaphase.

Caption: this compound directly inhibits tubulin polymerization, leading to mitotic spindle defects.

Transcriptional Modulation of Cell Cycle Regulators

In parallel with its direct action on microtubules, this compound's primary function as an HDAC inhibitor alters the expression of genes critical for the G2/M transition.

-

Upregulation of p21 (CDKN1A) : HDAC1 and HDAC2 are known to bind to the promoter of the CDKN1A gene and repress its transcription. By inhibiting these HDACs, this compound relieves this repression, leading to increased expression of the p21 protein. p21 is a potent cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates CDK1/Cyclin B1 complexes, which are the master regulators of entry into mitosis. This upregulation can occur in both a p53-dependent and p53-independent manner.

-

Downregulation of G2/M Cyclins : Some studies show that HDAC inhibitors can lead to a decrease in the expression of key mitotic cyclins, such as Cyclin A and Cyclin B1. A reduction in these essential co-factors for CDK1 further prevents the cell from accumulating a critical mass of active mitotic complexes, thereby reinforcing the G2/M block.

Caption: this compound inhibits HDAC1/2, upregulating p21 to block the Cyclin B1/CDK1 complex.

Consequence of Prolonged G2/M Arrest: Apoptosis

A sustained arrest at the G2/M checkpoint is an unsustainable state for a cancer cell and frequently triggers programmed cell death (apoptosis). This compound is a potent inducer of apoptosis, a mechanism that is particularly pronounced in certain cancer types like glioma stem cells (GSCs).

-

BAX Upregulation : In GSCs, this compound treatment leads to a significant increase in the pro-apoptotic protein BAX. This induction is biphasic:

-

Early, p53-Independent Phase : This initial increase may be due to direct epigenetic modification at the BAX gene promoter, where increased histone acetylation facilitates transcription.

-

Late, p53-Dependent Phase : HDAC inhibition can stabilize and activate the p53 tumor suppressor protein, which in turn transcriptionally activates its target gene BAX.

-

-

Caspase Activation : The upregulation of BAX leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and the subsequent activation of the caspase cascade, marked by the appearance of cleaved caspase-3 and cleaved PARP.

Caption: this compound induces BAX expression via p53-dependent and -independent pathways.

Detailed Experimental Protocols

The following protocols outline the key experiments used to elucidate the mechanism of this compound.

Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to detect apoptotic cells (sub-G1 peak).

Methodology:

-

Cell Culture: Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 5 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).

-

Harvesting: Detach adherent cells using trypsin-EDTA, collect all cells (including floating cells from the supernatant), and pellet by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store cells at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. PI fluorescence is proportional to the DNA content. The resulting histogram is analyzed using cell cycle analysis software to determine the percentage of cells in the sub-G1, G1 (2n DNA), S, and G2/M (4n DNA) phases.

Caption: Workflow for assessing cell cycle distribution after this compound treatment.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in the levels of specific proteins involved in the cell cycle and apoptosis.

Methodology:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest (e.g., anti-acetyl-Histone H3, anti-p21, anti-Cyclin B1, anti-cleaved caspase-3, anti-PARP) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH, anti-β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Band intensity can be quantified using densitometry software.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.

Methodology:

-

Reaction Setup: In a 96-well plate, combine a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), purified tubulin protein (e.g., >99% pure), and a fluorescence reporter (e.g., DAPI).

-

Compound Addition: Add this compound, a positive control (e.g., Nocodazole), and a negative control (e.g., DMSO vehicle) to respective wells.

-

Initiation: Initiate the polymerization reaction by adding GTP (e.g., 1 mM final concentration) and transferring the plate to a microplate reader pre-warmed to 37°C.

-

Measurement: Monitor the increase in fluorescence (or absorbance) over time (e.g., every minute for 60 minutes). Tubulin polymerization into microtubules enhances the fluorescence of the reporter.

-

Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization is observed as a reduction in the rate and extent of the fluorescence increase compared to the vehicle control.

Conclusion

This compound effectively induces G2/M cell cycle arrest and subsequent apoptosis in cancer cells through a powerful, multifaceted mechanism. It combines the epigenetic reprogramming characteristic of class I HDAC inhibitors—leading to the upregulation of cell cycle inhibitors like p21—with the direct antimitotic action of a spindle poison by inhibiting tubulin polymerization. This dual mechanism ensures a robust blockade of cell division. Understanding these specific pathways is crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this promising therapeutic agent.

Domatinostat's Molecular Targets in Solid Tumors: An In-depth Technical Guide

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular targets of Domatinostat (4SC-202), a potent and selective inhibitor of class I histone deacetylases (HDACs), in the context of solid tumors. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is an orally bioavailable, small molecule benzamide that primarily targets class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. In numerous cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation and survival. By inhibiting these enzymes, this compound leads to histone hyperacetylation, chromatin remodeling, and the reactivation of tumor suppressor gene transcription, ultimately inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[2] Additionally, this compound has been shown to inhibit lysine-specific demethylase 1 (LSD1), further contributing to its anti-cancer activity.[1][3]

Quantitative Analysis of this compound's Potency

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against its primary targets and its broad anti-proliferative effects across a range of cancer cell lines.

Table 1: Inhibitory Activity of this compound against Class I HDACs

| Target | IC50 (µM) | Assay Type |

| HDAC1 | 1.20 | Cell-free |

| HDAC2 | 1.12 | Cell-free |

| HDAC3 | 0.57 | Cell-free |

Data sourced from Selleck Chemicals product information.[1]

Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| Mean of various human cancer cell lines | Various | 0.7 | MTT assay |

| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Pancreatic Cancer | ~0.5 (used in combination studies) | Not specified |

| Atypical Teratoid/Rhabdoid Tumor (ATRT) cells | Brain Tumor | 0.056 (spheroid growth) | Not specified |

| Cutaneous T-cell Lymphoma (CTCL) cells | Lymphoma | 0.260 (72h) | Cell viability assay |

Data compiled from multiple sources.[1][4][5]

Core Molecular Mechanisms of Action in Solid Tumors

This compound exerts its anti-tumor effects through several key molecular mechanisms, impacting critical cellular processes and signaling pathways.

Epigenetic Reprogramming through HDAC Inhibition

The primary mechanism of this compound is the inhibition of class I HDACs, leading to an accumulation of acetylated histones. This alters chromatin structure, making it more accessible to transcription factors and resulting in the re-expression of silenced tumor suppressor genes. This epigenetic reprogramming is a central tenet of its anti-cancer activity.

Downregulation of the FOXM1 Oncogene

A significant molecular target of this compound is the Forkhead Box M1 (FOXM1) transcription factor, a key regulator of cell cycle progression, proliferation, and DNA repair.[2][6] this compound has been shown to downregulate FOXM1 at both the mRNA and protein levels, the latter through proteasome-mediated degradation.[2] This leads to the suppression of FOXM1 target genes, including those involved in cell cycle control and survivin, an inhibitor of apoptosis.[6][7]

Immunomodulation and Enhancement of Anti-Tumor Immunity

This compound has demonstrated significant immunomodulatory properties by upregulating the antigen presentation machinery (APM) in cancer cells.[8][9] This includes the increased expression of Major Histocompatibility Complex (MHC) class I and II molecules.[8][9] By enhancing antigen presentation, this compound makes tumor cells more visible to the immune system, thereby promoting their recognition and elimination by cytotoxic T lymphocytes (CTLs). This mechanism forms the basis for its use in combination with immune checkpoint inhibitors.[8]

Induction of G2/M Cell Cycle Arrest and Apoptosis

This compound treatment leads to a robust G2/M phase cell cycle arrest in cancer cells.[1] This is attributed to its ability to interfere with microtubule formation, leading to a collapsed spindle apparatus and the induction of mitotic catastrophe.[1] Following cell cycle arrest, this compound triggers apoptosis, as evidenced by the cleavage of PARP and the activation of caspases.[4]

Key Signaling Pathways Modulated by this compound

This compound's multifaceted mechanism of action involves the modulation of several critical signaling pathways implicated in cancer development and progression.

FOXM1 Signaling Pathway

This compound directly impacts the FOXM1 signaling axis. By reducing FOXM1 expression, it inhibits the transcription of downstream targets crucial for cell cycle progression and survival, such as survivin.

Caption: this compound-mediated downregulation of the FOXM1 signaling pathway.

Antigen Presentation Pathway

This compound enhances the expression of genes involved in the antigen processing and presentation pathway, leading to increased display of tumor antigens on the cell surface.

Caption: Upregulation of the antigen presentation pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's molecular targets.

Cell Viability (MTT/MTS) Assay

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT/MTS Addition:

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

-

Solubilization (for MTT): Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Histone Acetylation

Objective: To assess the effect of this compound on the acetylation status of histones.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 12-15% polyacrylamide gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-H3, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone or loading control levels.

Tubulin Polymerization Assay

Objective: To determine the direct effect of this compound on microtubule formation.

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Assay Setup: In a 96-well plate, add the tubulin solution and the desired concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).

-

Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Fluorescence Measurement: Monitor the polymerization process by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules over time using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Compare the curves of this compound-treated samples to controls to determine its effect on tubulin polymerization.

Experimental and Logical Workflows

General Workflow for Investigating this compound's Anti-Cancer Effects

Caption: A generalized experimental workflow for characterizing the anti-cancer effects of this compound.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of class I HDACs. Its ability to induce epigenetic reprogramming, downregulate key oncogenic drivers like FOXM1, and enhance anti-tumor immunity provides a strong rationale for its continued development in the treatment of solid tumors, both as a monotherapy and in combination with other anti-cancer agents, particularly immunotherapies. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate and harness the therapeutic potential of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Targets the FOXM1–Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Targets the FOXM1-Survivin Axis to Reduce the Viability of Ovarian Cancer Cells Alone and in Combination with Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound favors the immunotherapy response by modulating the tumor immune microenvironment (TIME) - PubMed [pubmed.ncbi.nlm.nih.gov]

Domatinostat (4SC-202): A Technical Guide to Preclinical Pharmacology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the preclinical pharmacology of Domatinostat (4SC-202), a novel, orally bioavailable small molecule inhibitor. This compound is distinguished by its unique mechanism of action, targeting key epigenetic regulators involved in cancer progression. This guide synthesizes available preclinical data, detailing its mechanism, in vitro and in vivo activity, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), with specific activity against HDAC1, HDAC2, and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses gene transcription.[2] Upregulation of HDACs is a common feature in many cancers, contributing to the silencing of tumor suppressor genes.[2][3]

In addition to its HDAC inhibitory activity, this compound also targets Lysine-specific demethylase 1 (LSD1), an enzyme responsible for demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][4][5] This dual inhibitory profile allows this compound to modulate the epigenetic landscape through multiple pathways.

By inhibiting class I HDACs, this compound leads to the accumulation of acetylated histones.[2] This results in a more open chromatin structure (euchromatin), facilitating the transcription of previously silenced tumor suppressor genes.[2] The downstream consequences of this epigenetic reprogramming include:

-

Induction of p21 , leading to cell cycle arrest.[1]

-

Activation of apoptosis through both p53-dependent and -independent pathways, often involving the upregulation of pro-apoptotic proteins like BAX.[6][7]

-

Inhibition of tumor cell proliferation .[2]

-

Interference with mitotic spindle formation , causing a G2/M cell cycle arrest.[1][8]

The inhibition of LSD1 further contributes to its anti-tumor effects, particularly in cancers where LSD1 is overexpressed.[4][5]

In Vitro Pharmacology

Enzymatic Inhibition

This compound demonstrates potent and selective inhibition of class I HDAC enzymes in cell-free assays. The half-maximal inhibitory concentrations (IC50) highlight its specificity for HDACs 1, 2, and 3 over other HDAC classes.[1][9]

| Target | IC50 (µM) |

| HDAC1 | 1.20 |

| HDAC2 | 1.12 |

| HDAC3 | 0.57 |

| HDAC5 | 11.3 |

| HDAC11 | 9.7 |

| LSD1 | Activity confirmed |

Table 1: this compound IC50 values against HDAC isoforms and LSD1. Data sourced from multiple cell-free assays.[1]

Anti-proliferative and Cytotoxic Activity

This compound exhibits broad anti-proliferative activity across a diverse range of human cancer cell lines.[1] It has shown particular efficacy in hematological malignancies, colorectal cancer, urothelial carcinoma, glioblastoma, and atypical teratoid/rhabdoid tumors (ATRT).[4][6][7][10] Notably, the cytotoxic effects of this compound are significantly more pronounced in cancer cells compared to non-cancerous cell lines.[4][6]

| Cell Line | Cancer Type | IC50 (µM) |

| MyLa | Cutaneous T-Cell Lymphoma (CTCL) | 0.190 |

| CRL-2105 | CTCL | 0.170 |

| CRL-8294 | CTCL | 0.260 |

| VM-CUB1 | Urothelial Carcinoma (UC) | ~0.15 |

| UM-UC-3 | Urothelial Carcinoma (UC) | ~0.51 |

| Mean | Various Human Cancer Cell Lines | ~0.7 |

Table 2: Anti-proliferative activity of this compound in various human cancer cell lines after 72-hour incubation.[1][11]

Effects on Cell Cycle and Apoptosis

A key mechanism of this compound's anti-tumor activity is the induction of G2/M phase cell cycle arrest.[1][6] This is often accompanied by the disruption of normal mitotic spindle formation, leading to collapsed spindles and multiple nucleation centers.[1][8] Following cell cycle arrest, this compound potently induces apoptosis, as evidenced by caspase activation and PARP cleavage.[6][7][9] In colorectal cancer cells, the cytotoxic effects of this compound were significantly reduced by caspase inhibitors, confirming apoptosis as a primary mode of cell death.[6]

Modulation of Signaling Pathways

Preclinical studies have identified signaling pathways that influence sensitivity to this compound.

-

AKT Pathway: In colorectal cancer models, activation of the AKT signaling pathway was identified as a potential resistance mechanism.[6][9] Inhibition of AKT, either through small molecule inhibitors (perifosine, MK-2206) or shRNA knockdown, dramatically potentiated the cytotoxic effects of this compound.[6] Conversely, expression of a constitutively active form of AKT1 conferred resistance.[6][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Pre-clinical characterization of 4SC-202, a novel class I HDAC inhibitor, against colorectal cancer cells [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. Analysis of Dual Class I Histone Deacetylase and Lysine Demethylase Inhibitor this compound (4SC-202) on Growth and Cellular and Genomic Landscape of Atypical Teratoid/Rhabdoid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pre-clinical characterization of 4SC-202, a novel class I HDAC inhibitor, against colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression [mdpi.com]

- 8. Elucidating the mechanism of action of this compound (4SC-202) in cutaneous T cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Phase I study of this compound (4SC-202), a class I histone deacetylase inhibitor in patients with advanced hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Domatinostat's Role in Modulating Cancer Stem Cell Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with capabilities for self-renewal, differentiation, and tumor initiation, contributing significantly to therapeutic resistance and relapse. Domatinostat (4SC-202), a selective class I histone deacetylase (HDAC) inhibitor, has emerged as a promising agent that preferentially targets CSCs. This technical guide provides an in-depth analysis of this compound's mechanism of action in modulating CSC properties, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Introduction: this compound and Cancer Stem Cells

This compound is an orally bioavailable, potent, and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] In numerous cancer types, HDACs are upregulated, contributing to the silencing of tumor suppressor genes.[2] By inhibiting these HDACs, this compound induces histone hyperacetylation, leading to chromatin remodeling and the reactivation of tumor suppressor gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor cell proliferation.[2][4]

A growing body of evidence indicates that this compound exhibits preferential cytotoxicity towards cancer stem cells (CSCs) over their more differentiated counterparts.[5][6] This selective action against the root of tumor propagation and recurrence makes this compound a compelling candidate for targeted cancer therapy. This guide will explore the molecular mechanisms underpinning this compound's effects on CSCs, focusing on key signaling pathways and experimental evidence.

Mechanism of Action in Cancer Stem Cells

This compound modulates several key properties of CSCs, including their self-renewal capacity, survival, and differentiation state. The primary mechanism involves the alteration of gene expression patterns that govern these processes.

Inhibition of Self-Renewal and Induction of Differentiation

This compound has been shown to effectively inhibit the self-renewal capacity of CSCs. This is evidenced by a reduction in the ability of CSCs to form tumorspheres in vitro, a key characteristic of their self-renewing potential.[7][8] Furthermore, treatment with this compound leads to a decrease in the expression of critical stem cell markers. In glioma stem cells (GSCs), this compound downregulates nuclear markers such as SOX2, Bmi1, and Oct4a, as well as the cytoplasmic marker Nestin and the cell-surface marker CD133.[5] Similarly, in pancreatic cancer models, this compound reduces the expression of Oct-4 and CD133.[7][9] This reduction in "stemness" markers suggests a shift towards a more differentiated, and potentially less malignant, phenotype.[10]

Induction of Apoptosis in Cancer Stem Cells

A critical aspect of this compound's anti-CSC activity is its ability to preferentially induce apoptosis in this cell population.[5][6] In glioma stem cells, this compound activates the caspase pathway, leading to programmed cell death.[5] This pro-apoptotic effect is significantly more pronounced in GSCs compared to their differentiated progeny and normal cells, highlighting a therapeutic window.[6][11][12]

Signaling Pathways Modulated by this compound in CSCs

This compound's effects on cancer stem cells are mediated through the modulation of specific signaling pathways that are crucial for CSC maintenance and survival.

The FOXM1 Pathway in Pancreatic Cancer Stem Cells

In pancreatic ductal adenocarcinoma (PDAC), this compound's efficacy against CSCs is linked to its ability to modulate the Forkhead Box M1 (FOXM1) transcription factor.[7][13][14] FOXM1 is a key regulator of stemness and oxidative stress.[7][13] this compound downregulates FOXM1 at both the mRNA and protein levels.[7][13] This leads to a reduction in the expression of anti-oxidative genes regulated by FOXM1, such as Sod2, Catalase, and Gpx2.[7] The resulting increase in mitochondrial and cellular reactive oxygen species (ROS) induces oxidative stress, contributing to the elimination of the CSC sub-population.[7][9] Overexpression of FOXM1 has been shown to mitigate the effects of this compound, confirming the central role of this pathway.[7][13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. Histone deacetylase inhibitors for the treatment of cancer stem cells - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. The HDAC Inhibitor this compound Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC Class I Inhibitor this compound Preferentially Targets Glioma Stem Cells over Their Differentiated Progeny - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Histone Deacetylase Inhibitors in Cell Pluripotency, Differentiation, and Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. HDAC Class I Inhibitor this compound Induces Apoptosis Preferentially in Glioma Stem Cells Through p53-Dependent and -Independent Activation of BAX Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HDAC class I inhibitor this compound sensitizes pancreatic cancer to chemotherapy by targeting cancer stem cell compartment via FOXM1 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Domatinostat's apoptotic induction in glioma stem cells: A technical guide

For immediate release